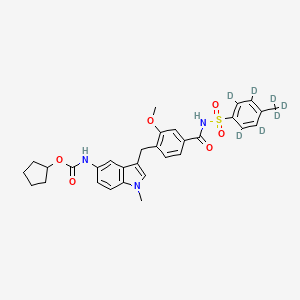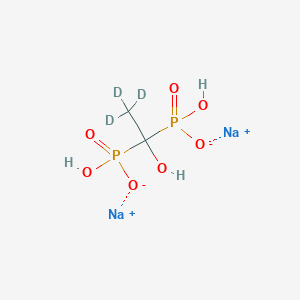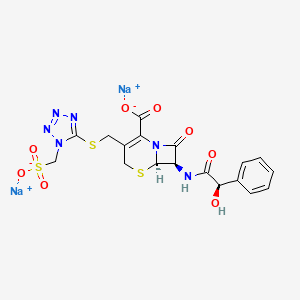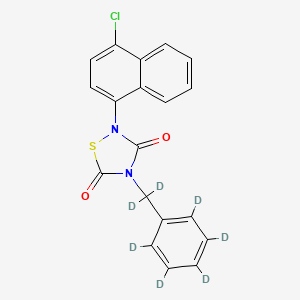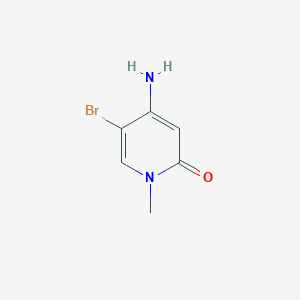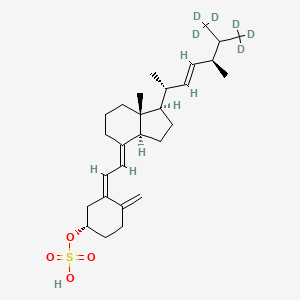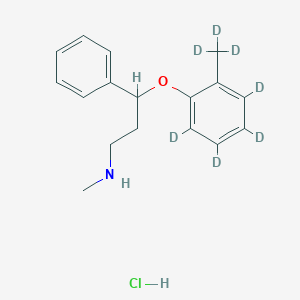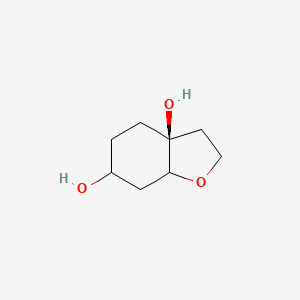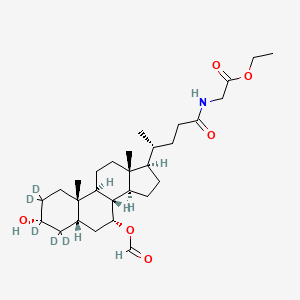
Glutaminyl Cyclase Inhibitor 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaminyl Cyclase Inhibitor 4 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues at the N-terminus of peptides and proteins, a modification linked to various pathological conditions, including Alzheimer’s disease . By inhibiting glutaminyl cyclase, this compound aims to prevent the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides, thereby offering potential therapeutic benefits for neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of Glutaminyl Cyclase Inhibitor 4 involves several steps, including amide condensation, aldehyde amine condensation, and reduction reactions. The preparation method typically includes the following steps :
Amide Condensation: Adding 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole into an organic solvent, stirring in an ice bath, followed by normal temperature stirring.
Aldehyde Amine Condensation and Reduction: Adding triethylamine into an organic solvent, stirring at normal temperature, followed by the addition of sodium borohydride and stirring at elevated temperatures.
Refluxing and Stirring: Refluxing and stirring the mixture under alkaline conditions to obtain the final product.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Glutaminyl Cyclase Inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxidizing agents to form oxidized derivatives.
Reduction: Utilizes reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: Involves the replacement of functional groups with other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Glutaminyl Cyclase Inhibitor 4 has a wide range of scientific research applications:
Wirkmechanismus
Glutaminyl Cyclase Inhibitor 4 exerts its effects by binding to the active site of glutaminyl cyclase, thereby inhibiting its catalytic activity. This inhibition prevents the formation of pyroglutamate residues on target proteins, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease . The molecular targets of this inhibitor include the active site residues of glutaminyl cyclase, and the pathways involved are those related to protein post-translational modifications .
Vergleich Mit ähnlichen Verbindungen
Glutaminyl Cyclase Inhibitor 4 is compared with other similar compounds such as PQ912, PBD150, and SEN177 . These compounds also target glutaminyl cyclase but differ in their chemical structures and binding affinities. This compound is unique due to its specific binding interactions and higher potency in inhibiting the enzyme .
Similar Compounds
Eigenschaften
Molekularformel |
C22H33N5O3 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-[3-(5-methylimidazol-1-yl)propyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C22H33N5O3/c1-17-15-23-16-26(17)11-5-10-24-22(28)27(18-8-12-25(2)13-9-18)19-6-7-20(29-3)21(14-19)30-4/h6-7,14-16,18H,5,8-13H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
APMPRURNDCVMST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CN1CCCNC(=O)N(C2CCN(CC2)C)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
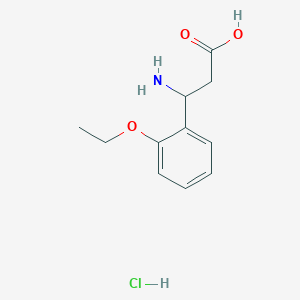
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
